苯,1,2,3,5-四溴-4-(2,4,6-三溴苯氧基)-

描述

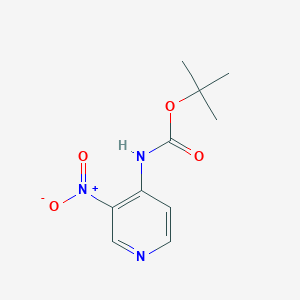

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of polybrominated diphenyl ether (PBDE), which are a group of brominated flame retardants . It is a synthetic intermediate used as a building block to prepare various aryl-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves bromination reactions. For example, the synthesis of tetrabromop-xylene involves adding bromine and anhydrous AlBr3 to a reactor, cooling it to 03 ℃, and slowly adding xylene while stirring .Molecular Structure Analysis

The molecular structure of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is complex due to the presence of multiple bromine atoms. The exact structure can be determined using advanced chemical analysis techniques .Chemical Reactions Analysis

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can undergo various chemical reactions. For instance, 1,2,4,5-Tetrabromobenzene can transform into 1,2,4-tribromobenzene in water .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can be determined using various analytical techniques. For example, its molecular formula, average mass, and monoisotopic mass can be determined .科学研究应用

电化学性质和聚合物合成

研究已经探索了与该化合物具有相似结构的化合物(如1,3,5-三(芳基)苯)的电化学和光谱性质。这些研究表明,此类化合物具有电活性,可以进行电聚合,在电极表面形成薄膜。由这些化合物衍生的聚合物,特别是具有间位键合的聚合物,表现出更高的导电性和更好的稳定性 (Idzik et al., 2010)。

阻燃性

与目标化合物结构相似的苯衍生物,如1,2-双(2,4,6-三溴苯氧基)乙烷(BTBPE),通常用作新型溴化阻燃剂。研究已经调查了它们的热分解机理,这对于理解它们在阻燃应用中的有效性和安全性具有重要意义 (Altarawneh & Dlugogorski, 2014)。

有机电子和发光材料中的应用

与目标苯衍生物在结构上相关的化合物,如1,3,5-三(4-溴苯基)苯,已被用于多孔共价有机聚合物(COPs)的合成。这些COPs表现出有趣的性质,如宽色域发射,使其在有机电子、光催化和医学成像等应用中具有潜在的用途 (Guo & Cao, 2015)。

苯的直接羟基化

还对苯直接羟基化为苯酚进行了研究,这与类似苯衍生物的化学性质有关。这个过程涉及使用钒取代的磷钼酸盐等催化剂,从而产生大量的苯酚,这是一种重要的工业化学品 (Chen, Gao, & Xu, 2008)。

安全和危害

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of PBDE, which are known to be harmful to the environment . Therefore, its manufacture, import, use, sale, and offer for sale are regulated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for the study and use of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” could involve further investigation into its environmental impact, potential health effects, and regulatory measures . Additionally, research into its synthesis and chemical reactions could lead to the development of new materials and applications .

属性

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCZVAQPRXHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448655 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- | |

CAS RN |

117948-63-7 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)

![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)